molecular formula C18H18N6O2 B2873378 Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-53-9

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2873378
CAS RN: 1021073-53-9
M. Wt: 350.382
InChI Key: LBAFFYAHUUCFAV-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It has a linear formula of C9H12N2O2 and a molecular weight of 180.208 . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine via the acylation of pyridin-2-amine with furan-2-carbonyl chloride .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent. In vitro studies, such as the MTT assay, have been conducted to measure cell viability and determine the IC50 values from the dose-response curve . This suggests its use in developing treatments for tuberculosis.

Anti-Fibrotic Activity

Research has indicated that derivatives of this compound exhibit anti-fibrotic activity . This is significant because fibrosis can lead to severe organ dysfunction, and finding effective anti-fibrotic agents is crucial for treating diseases like liver cirrhosis and pulmonary fibrosis.

Chemical Synthesis

The molecular structure of Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone makes it a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules for further pharmacological testing.

Pharmacological Research

Due to its unique molecular framework, this compound is of interest in pharmacological research for the development of new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutic agents.

Future Directions

The future directions for this compound could involve further development and testing for its potential anti-tubercular activity . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

properties

IUPAC Name

furan-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFFYAHUUCFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

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